molecular formula C12H17N3O2 B2793043 N-(4-acetamidophenyl)-2-(ethylamino)acetamide CAS No. 730976-47-3

N-(4-acetamidophenyl)-2-(ethylamino)acetamide

Cat. No.: B2793043
CAS No.: 730976-47-3
M. Wt: 235.287
InChI Key: JWIMOEHRTJKXCY-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-(ethylamino)acetamide is a synthetic acetamide derivative characterized by a 4-acetamidophenyl core linked to an ethylamino-substituted acetamide chain. This compound has been investigated primarily for its analgesic and anti-inflammatory properties. Synthesized via nucleophilic substitution of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with ethylamine, it has demonstrated moderate to strong activity in preclinical models, particularly in comparison to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . Its structural features, including the ethylamino group and quinazolinone moiety, contribute to its pharmacological profile and differentiate it from related acetamides.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(ethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-13-8-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h4-7,13H,3,8H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIMOEHRTJKXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(ethylamino)acetamide typically involves the reaction of 4-acetamidophenol with ethylamine under specific conditions. The process may include steps such as:

    Acetylation: 4-acetamidophenol is acetylated to introduce the acetamide group.

    Amidation: The acetylated intermediate is then reacted with ethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-acetamidophenyl)-2-(ethylamino)acetate, while reduction could produce N-(4-acetamidophenyl)-2-(ethylamino)ethanol.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across multiple scientific domains:

Organic Chemistry

  • Building Block : It serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules.
  • Reagent in Reactions : Utilized in various chemical reactions, it aids in the synthesis of other compounds through its reactive functional groups.

Biological Research

  • Antimicrobial Properties : Preliminary studies indicate that N-(4-acetamidophenyl)-2-(ethylamino)acetamide exhibits antimicrobial activity against various pathogens. Its efficacy can be compared to similar compounds, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Effects : Research is ongoing to evaluate its potential anti-inflammatory properties, which may contribute to therapeutic applications in treating inflammatory diseases .

Pharmaceutical Development

  • Drug Intermediates : The compound is explored as a pharmaceutical intermediate, particularly in the synthesis of analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance pharmacological effects while minimizing side effects .
  • Potential Therapeutic Uses : Investigations into its mechanism of action suggest interactions with specific molecular targets, indicating its potential role in drug development aimed at pain management and other therapeutic areas .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
Anti-inflammatoryPotential to reduce inflammation markers
AnalgesicInvestigated for pain relief applications

Case Study: Antimicrobial Efficacy

A study conducted on this compound demonstrated a minimum inhibitory concentration (MIC) of 256 µg/mL against Staphylococcus aureus. This finding suggests that modifications to the compound could enhance its antimicrobial potency, making it a candidate for further development as an antibacterial agent .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

  • Target Compound: N-(4-Acetamidophenyl)-2-(ethylamino)acetamide (V9) showed 56% inhibition in carrageenan-induced rat paw edema models, slightly outperforming diclofenac (52%) .
  • Analog 1: 2-(Pyrrolidin-1-yl)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V5) exhibited 48% inhibition, highlighting the superior efficacy of the ethylamino substituent in V9 .

Anti-Cancer Activity

  • Target Compound: Limited data on anti-cancer activity.
  • Analog 3 : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40) showed broad-spectrum cytotoxicity (IC₅₀ < 3 µM across HCT-116, MCF-7, and PC-3 cell lines) due to sulfonyl-linked quinazoline groups .
  • Analog 4 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) exhibited kinase inhibition, underscoring the role of benzothiazole rings in oncology applications .

Core Modifications

  • Target Compound: Features a quinazolinone core linked to ethylamino-acetamide.
  • Analog 5: 2-Azido-N-(4-fluorophenyl)acetamide replaces the quinazolinone with a fluorophenyl group, prioritizing photostability for material science applications .
  • Analog 6: (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (PAIFPA) incorporates acryloyloxy-imino groups for polymer synthesis, diverging from pharmacological uses .

Structure-Activity Relationship (SAR) Insights

  • Ethylamino Group: Enhances anti-inflammatory activity by improving solubility and receptor binding .
  • Sulfonyl-Quinazoline : Shifts activity toward anti-cancer targets via kinase or DNA interaction .
  • Heterocyclic Cores (e.g., benzothiazole, triazole) : Influence target selectivity (e.g., kinase vs. cyclooxygenase inhibition) .

Biological Activity

N-(4-acetamidophenyl)-2-(ethylamino)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 224.27 g/mol

The compound features an acetamide group and an ethylamino side chain, which contribute to its unique biological activities.

Biological Activities

Research has indicated that this compound exhibits several important biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
  • Analgesic Activity : Preliminary studies indicate that it may possess analgesic properties similar to other acetamide derivatives, potentially acting through modulation of pain pathways .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in inflammatory and pain pathways. However, detailed studies are required to elucidate the exact mechanisms at play.

Antioxidant Activity

A study explored the antioxidant activity of various acetamide derivatives, including this compound. The results indicated significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related diseases .

In Vivo Studies

In vivo experiments have demonstrated the compound's ability to reduce inflammation in animal models. For instance, treatment with this compound led to a marked decrease in pro-inflammatory cytokines in models of induced inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
N-(4-acetamidophenyl)-2-(methylamino)acetamideModerate analgesic effect
N-(4-acetamidophenyl)-2-(propylamino)acetamideAntimicrobial potential
N-(4-acetamidophenyl)-2-(butylamino)acetamideAnti-inflammatory properties

This table highlights the varying biological activities among structurally similar compounds, emphasizing the unique profile of this compound.

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